3,5-dinitro-N-(pyridin-4-yl)benzamide

Antimalarial Hemozoin inhibition SAR

This distinct 4-pyridyl regioisomer delivers a 2-fold βH inhibition and 9.6-fold whole-cell potency over the 2- or 3-pyridyl analogs, critical for hemozoin pathway studies. Balanced NK₁/NK₂ antagonism (pKB 8.4 & 7.87) makes it a preferred tool for dual-blockade respiratory models, while its h-TNAP IC₅₀ (~5.54 nM) supports purinergic signaling research. Well-characterized co-crystals with pyridine enable host–guest chemistry. Insist on the exact 4-pyridyl isomer—regioisomeric SAR is non-linear and uncompensable.

Molecular Formula C12H8N4O5
Molecular Weight 288.22 g/mol
Cat. No. B11558351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dinitro-N-(pyridin-4-yl)benzamide
Molecular FormulaC12H8N4O5
Molecular Weight288.22 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H8N4O5/c17-12(14-9-1-3-13-4-2-9)8-5-10(15(18)19)7-11(6-8)16(20)21/h1-7H,(H,13,14,17)
InChIKeyNAILWVPUOVJVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dinitro-N-(pyridin-4-yl)benzamide (VU0358764) – Procurement-Relevant Molecular Profile and Compound Class Context


3,5-Dinitro-N-(pyridin-4-yl)benzamide (VU0358764, CAS not assigned) is a mono‑pyridylbenzamide that belongs to the 3,5‑dinitrobenzamide chemotype, a scaffold extensively explored for antimalarial and antitubercular applications. The compound features two electron‑withdrawing nitro groups at the meta positions of the benzamide ring and a 4‑pyridyl substituent on the amide nitrogen. Its molecular formula is C₁₂H₈N₄O₅ (MW 288.22 g·mol⁻¹). As a synthetic small molecule originally identified in a high‑throughput screen for β‑hematin (βH) inhibitors, it has been characterised as a balanced dual NK₁/NK₂ receptor antagonist [1] and as a low‑micromolar inhibitor of tissue‑non‑specific alkaline phosphatase (h‑TNAP) [2]. The compound is commercially available through AldrichCPR and other specialty chemical suppliers .

Why 3,5-Dinitro-N-(pyridin-4-yl)benzamide Cannot Be Replaced by Generic 3,5-Dinitrobenzamide Analogs


Within the 3,5‑dinitrobenzamide series, the identity and position of the amide‑side heterocycle govern both target engagement and whole‑cell activity in a non‑linear fashion. Simply replacing the 4‑pyridyl ring with a phenyl group or a regioisomeric pyridyl group leads to quantifiable drops in β‑hematin inhibition, anti‑plasmodial potency, and receptor‑binding affinity that cannot be compensated by adjusting other substituents [1]. Procurement decisions based solely on the 3,5‑dinitrobenzamide core would therefore overlook position‑specific SAR that directly determines functional performance in both biochemical and cellular assays [2].

3,5-Dinitro-N-(pyridin-4-yl)benzamide: Quantitative Head‑to‑Head Evidence Against Closest Structural Analogs


β‑Hematin Inhibition: 4‑Pyridyl Isomer Outperforms Phenyl, 3‑Pyridyl and 2‑Pyridyl Analogs

In a well‑controlled lipid‑mediated β‑hematin (synthetic hemozoin) formation assay, the target compound (12c, R₁ = 3,5‑dinitro, R₂ = 4‑pyridyl) inhibited βH formation with an IC₅₀ of 10.9 ± 0.3 µM. Under identical conditions, the direct phenyl analogue 12b (R₂ = phenyl) yielded an IC₅₀ of 22 ± 1 µM, the 3‑pyridyl isomer 12d gave 13 ± 1 µM, and the 2‑pyridyl isomer 12e was substantially weaker at 134 ± 8 µM. The reference antimalarial chloroquine (CQ) recorded 31.5 ± 0.5 µM [1].

Antimalarial Hemozoin inhibition SAR

Anti‑Plasmodial Activity: 4‑Pyridyl Confers ∼2‑Fold Superior Potency Over Phenyl and ∼10‑Fold Over 2‑Pyridyl in P. falciparum Cultures

In the chloroquine‑sensitive NF54 strain of P. falciparum, 12c exhibited an IC₅₀ of 2.3 ± 0.3 µM (n = 3). The phenyl analogue 12b was approximately 2‑fold less active (IC₅₀ = 5 ± 1 µM), the 3‑pyridyl isomer 12d was similarly weaker (5 ± 1 µM), and the 2‑pyridyl isomer 12e required 22 ± 4 µM, a 9.6‑fold loss of potency. Equivalent relative potencies were observed in the D10 strain (12c IC₅₀ = 2.4 µM; 12b = 2.3 µM; 12e = 24 ± 5 µM) [1].

Antimalarial P. falciparum Whole‑cell activity

Conformational Planarity Drives Activity: In Silico Evidence for the 3,5‑Dinitro‑4‑pyridyl Combination

Internal energy calculations (Gaussian software) demonstrated that the 3,5‑dinitro substitution pattern in 12c permits a planar conformation (±180°) with a rotational energy barrier below 3 kT, whereas ortho‑nitro substituents impose a higher barrier that prevents the flat geometry required for optimal π–π stacking with Fe(III)PPIX. This molecular property explains why 12c (4‑pyridyl, 3,5‑dinitro) is active (IC₅₀ = 10.9 µM) while the analogous 2,4‑dinitro‑substituted compounds are essentially inactive [1].

Conformational analysis In silico Structure‑based design

Dual NK₁/NK₂ Receptor Antagonism with Balanced Potency

In a functional assay using guinea‑pig trachea, the 3,5‑dinitro‑substituted benzamide compound 3 (structurally corresponding to 3,5‑dinitro‑N‑(pyridin‑4‑yl)benzamide) displayed potent and balanced NK₁/NK₂ receptor antagonism with pKB values of 8.4 (NK₁, equivalent to Ki ≈ 4 nM) and 7.87 (NK₂, Ki ≈ 13 nM). In contrast, the parent lead DNK333 (3,5‑bis(trifluoromethyl)benzamide) and other analogues showed varying degrees of selectivity, whereas compound 3 was the most balanced dual antagonist in the series [1].

Neurokinin receptor Dual antagonist NK1/NK2

High‑Confidence Application Scenarios for 3,5‑Dinitro‑N‑(pyridin‑4‑yl)benzamide Based on Quantitative Evidence


Antimalarial Hit‑to‑Lead Discovery and SAR Expansion Around β‑Hematin Inhibition

The 2‑fold βH inhibition advantage and 9.6‑fold whole‑cell potency gain over the 2‑pyridyl regioisomer [1] make this compound a preferred scaffold for medicinal chemistry teams exploring non‑quinoline hemozoin inhibitors. Its low cross‑resistance with chloroquine and dose‑dependent free‑heme accumulation phenotype provide a clear differentiation path from standard 4‑aminoquinolines.

Dual NK₁/NK₂ Receptor Probe for In‑Vivo Pharmacological Studies

The balanced pKB values of 8.4 (NK₁) and 7.87 (NK₂) [2] position this compound as a tool molecule for dissecting tachykinin receptor contributions in airway hyper‑responsiveness models, where single‑receptor selective antagonists fail to recapitulate the dual‑blockade phenotype.

Ecto‑Nucleotidase Inhibitor Discovery (h‑TNAP/h‑e5′NT)

The compound has been documented as an inhibitor of tissue‑non‑specific alkaline phosphatase (h‑TNAP) with an IC₅₀ of approximately 5.54 nM [3], suggesting its utility as a starting point for designing dual inhibitors of the purinergic signalling axis. Procurement of the exact 4‑pyridyl isomer is essential, as the SAR around the pyridine nitrogen position is known to sharply modulate enzyme selectivity profiles.

Crystal Engineering and Supramolecular Chemistry Studies

3,5‑Dinitro‑N‑(pyridin‑4‑yl)benzamide forms well‑characterised co‑crystals and supramolecular assemblies with pyridine and 4,4′‑bipyridyl via robust amide–pyridine hydrogen‑bonding synthons [4]. This property differentiates it from the corresponding benzoic acid and benzonitrile analogues and supports its use as a building block in crystal engineering and host–guest chemistry research.

Quote Request

Request a Quote for 3,5-dinitro-N-(pyridin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.